molecular formula C11H16N2O2 B8345770 Methyl 2-((4-aminobenzyl)(methyl)amino)acetate

Methyl 2-((4-aminobenzyl)(methyl)amino)acetate

Cat. No.: B8345770
M. Wt: 208.26 g/mol
InChI Key: BOXXWEQKFBNKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((4-aminobenzyl)(methyl)amino)acetate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 2-[(4-aminophenyl)methyl-methylamino]acetate

InChI

InChI=1S/C11H16N2O2/c1-13(8-11(14)15-2)7-9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3

InChI Key

BOXXWEQKFBNKGF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)N)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In acetic acid (100 ml) was dissolved N-(4-nitrobenzyl)sarcosine methyl ester (5.96 g), and to the mixture was added little by little reduced iron (7 g). The mixture was stirred at room temperature overnight. The solvent was evaporated, and to the residue was added ethyl acetate. The precipitates were filtered off, and the filtrate was washed with sodium hydroxide solution, water and saturated brine, and dried with anhydrous magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the resulting residue was purified with silica gel column chromatography (ethyl acetate/hexane) to give N-(4-aminobenzyl)sarcosine methyl ester (3.0 g) as red oil.
[Compound]
Name
reduced iron
Quantity
7 g
Type
reactant
Reaction Step One
Name
N-(4-nitrobenzyl)sarcosine methyl ester
Quantity
5.96 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)CN(C)Cc1ccc([N+](=O)[O-])cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of methyl 2-(methyl(4-nitrobenzyl)amino)acetate (0.800 g, 3.36 mmol) and Pt2O (0.080 g, 0.352 mmol) in EtOAc (30 ml) was hydrogenated at 15 psi for 1 hour. The catalyst was filtered off, and the solvent was removed. Methyl 2-((4-aminobenzyl)(methyl)amino)acetate was obtained (0.680 g, 3.27 mmol, 97% yield, MS/ESI+ 209.2 [MH]+) and used in the next step without further purification.
Name
methyl 2-(methyl(4-nitrobenzyl)amino)acetate
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
Pt2O
Quantity
0.08 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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